molecular formula C13H27ClN2O B2986183 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride CAS No. 1423025-00-6

2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride

Cat. No.: B2986183
CAS No.: 1423025-00-6
M. Wt: 262.82
InChI Key: RJNFHFSMEOYDDJ-UHFFFAOYSA-N
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Description

“2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride” is an organic compound containing functional groups such as amine (-NH2) and amide (-CONH2). These functional groups are often found in biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The amide group could potentially be introduced through a reaction with a carboxylic acid or acyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the carbon backbone. The presence of the amine and amide groups could potentially lead to hydrogen bonding, affecting the compound’s structure .


Chemical Reactions Analysis

Amines are known to undergo reactions such as acylation and alkylation. The amide group in the compound could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make the compound a weak base. The amide group might allow for hydrogen bonding, affecting solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Amines and amides are common in pharmaceuticals and could interact with biological systems in various ways .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of amine and amide groups, it could be of interest in the development of pharmaceuticals or materials science .

Properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-4-7-15(9-11-5-6-11)13(16)12(14)8-10(2)3;/h10-12H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNFHFSMEOYDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=O)C(CC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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